(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol
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Overview
Description
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes benzo[d][1,3]dioxole and furo[3,4-c]furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol typically involves multiple steps, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation . The reaction conditions often require precise control of temperature, pressure, and pH to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further mechanistic studies have shown that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids
Uniqueness
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14O7 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
6-[(3S)-6-(1,3-benzodioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C20H14O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,7,20-21H,6,8-9H2/t20-/m1/s1 |
InChI Key |
PVJDULJQKXSCTJ-HXUWFJFHSA-N |
Isomeric SMILES |
C1C2=C(OC=C2[C@H](O1)C3=CC4=C(C=C3O)OCO4)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1C2=C(OC=C2C(O1)C3=CC4=C(C=C3O)OCO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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